Dimethyl 3,4,5,6-tetrafluorophthalate

Description

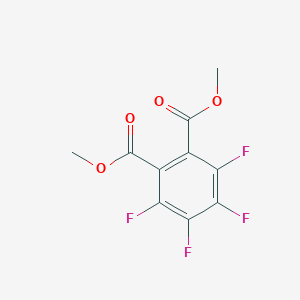

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Dimethyl 3,4,5,6 Tetrafluorophthalate

Reactions at the Ester Functionality

The ester groups of dimethyl 3,4,5,6-tetrafluorophthalate are susceptible to common ester transformations, including hydrolysis, transesterification, and amidation. These reactions provide pathways to a variety of derivatives with tailored properties.

Hydrolysis Mechanisms and Kinetics (to 3,4,5,6-tetrafluorophthalic acid)

Base-Catalyzed Hydrolysis: This is typically a more rapid process than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, forming a tetrahedral intermediate. This is followed by the elimination of a methoxide (B1231860) ion, which is then protonated by the newly formed carboxylic acid. The reaction is effectively irreversible due to the final deprotonation step.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This reaction is reversible and is typically driven to completion by using a large excess of water.

The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Generally, higher temperatures accelerate the rate of hydrolysis.

Transesterification and Amidation Reactions

Transesterification: This process involves the conversion of the methyl esters of this compound into different esters by reacting with other alcohols in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the methanol by-product is removed as it is formed. For example, the transesterification with ethanol (B145695) would yield diethyl 3,4,5,6-tetrafluorophthalate. The choice of catalyst, temperature, and reaction time are crucial for achieving high yields. researchgate.net

Amidation: Amides can be synthesized from this compound by reaction with ammonia (B1221849) or primary or secondary amines. This reaction is typically slower than hydrolysis or transesterification and often requires heating. The reaction proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the elimination of methanol and the formation of the corresponding amide. For instance, reaction with a primary amine (R-NH₂) would yield the N,N'-dialkyl-3,4,5,6-tetrafluorophthalamide.

| Reaction Type | Reactant | Product | Typical Conditions |

| Hydrolysis | Water (H₂O) | 3,4,5,6-Tetrafluorophthalic acid | Acid or base catalysis, elevated temperature |

| Transesterification | Alcohol (R-OH) | Dialkyl 3,4,5,6-tetrafluorophthalate | Acid or base catalysis, excess alcohol |

| Amidation | Amine (R-NH₂) | N,N'-Dialkyl-3,4,5,6-tetrafluorophthalamide | Heating, neat or in a solvent |

Reactions on the Tetrafluorinated Aromatic Core

The highly electron-withdrawing nature of the four fluorine atoms and the two ester groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on this compound involve the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govnih.gov In some cases, a concerted mechanism may also be operative. nih.govrsc.orgresearchgate.netresearchgate.net

A wide variety of nucleophiles can be employed in these reactions, including alkoxides, phenoxides, amines, and thiols, allowing for the introduction of diverse functionalities onto the aromatic ring.

Substitution Patterns and Regioselectivity

The regioselectivity of SNAr reactions on polyfluorinated aromatic compounds is influenced by both electronic and steric factors. In the case of this compound, the two electron-withdrawing ester groups play a significant role in directing the incoming nucleophile.

Computational studies and experimental evidence from related polyfluorinated aromatic compounds suggest that nucleophilic attack is favored at positions para to activating groups. nih.govsemanticscholar.org In this compound, the ester groups are located at positions 1 and 2. Therefore, the fluorine atoms at positions 4 and 5 are para to one of the ester groups, and the fluorine atoms at positions 3 and 6 are meta. Consequently, nucleophilic substitution is expected to occur preferentially at the 4- and 5-positions.

The relative rates of substitution at these positions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with a given nucleophile, monosubstitution is typically observed first, and subsequent substitutions can occur under more forcing conditions.

| Position of Fluorine | Relation to Ester Groups | Expected Reactivity in SNAr |

| 3 and 6 | meta to one ester, ortho to the other | Less reactive |

| 4 and 5 | para to one ester, meta to the other | More reactive |

Influence of Fluorine Atoms on Aromatic Reactivity

The presence of multiple fluorine atoms on the aromatic ring has a profound activating effect on its reactivity towards nucleophiles. This is primarily due to the strong electron-withdrawing inductive effect of fluorine. This effect depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

Furthermore, the fluorine atoms play a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. nih.gov This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The ability of fluorine to stabilize the intermediate is a key reason why SNAr reactions are particularly facile on polyfluorinated aromatic compounds.

Electrophilic Aromatic Substitution (EAS) Investigations

Investigations into the electrophilic aromatic substitution (EAS) of this compound are not prevalent in the scientific literature. This is largely attributable to the highly deactivated nature of the aromatic ring. The cumulative electron-withdrawing capacity of the four fluorine atoms and two ester groups significantly reduces the electron density of the benzene (B151609) ring, making it a very poor nucleophile.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, proceed through the attack of an electrophile on the electron-rich π-system of an aromatic ring. quora.comyoutube.com In the case of this compound, the ring is exceptionally electron-poor, which would necessitate extremely harsh reaction conditions for an electrophilic attack to occur. Under such conditions, degradation of the ester functionalities or other side reactions would likely be favored. Therefore, electrophilic aromatic substitution is not considered a viable pathway for the functionalization of this compound.

Functionalization of the Aromatic Ring

The primary route for the functionalization of the aromatic ring of this compound is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, which hinders electrophilic attack, conversely activates it towards attack by nucleophiles. nih.gov In polyfluoroarenes, the fluorine atoms act as good leaving groups, and their displacement by nucleophiles is a well-established method for forming new carbon-heteroatom or carbon-carbon bonds. nih.govmdpi.com

The reactivity of the parent compound, tetrafluorophthalic anhydride (B1165640), with nucleophiles is well-documented, underscoring the susceptibility of the tetrafluorinated phthalate (B1215562) system to this type of reaction. cymitquimica.com It is expected that this compound will exhibit similar reactivity, allowing for the substitution of one or more fluorine atoms by a variety of nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (NaOMe) | Dimethyl 3,5,6-trifluoro-4-methoxyphthalate |

| Amine | Ammonia (NH₃) | Dimethyl 3,5,6-trifluoro-4-aminophthalate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Dimethyl 3,5,6-trifluoro-4-(phenylthio)phthalate |

| Carbon Nucleophile | Grignard reagents, organolithium reagents | Dimethyl 3,5,6-trifluoro-4-alkyl/arylphthalate |

The regioselectivity of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. In many polyfluoroaromatic compounds, substitution occurs preferentially at the para position to an existing electron-withdrawing group. nih.gov

Mechanistic Investigations of Chemical Transformations

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its transformations can be inferred from the well-studied field of nucleophilic aromatic substitution on polyfluoroaromatic compounds. researchgate.netnih.govnih.gov

Reaction Pathways and Intermediates

The nucleophilic aromatic substitution on this compound is expected to proceed via a stepwise addition-elimination mechanism. This pathway involves two principal steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms and ester groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride (B91410) ion from the Meisenheimer complex.

Recent research has also identified concerted SNAr (cSNAr) mechanisms for some polyfluoroarenes, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state without the formation of a distinct intermediate. nih.gov The operative mechanism for a given reaction of this compound would depend on the specific nucleophile, solvent, and reaction conditions.

Kinetic and Thermodynamic Aspects of Reactivity

The rate of nucleophilic aromatic substitution is influenced by:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

The stability of the Meisenheimer complex: The presence of multiple electron-withdrawing groups, such as the fluorine atoms and ester groups in this compound, stabilizes the anionic intermediate, thus facilitating the reaction.

Thermodynamically, the displacement of a fluoride ion is generally favorable due to the high electronegativity of fluorine, which makes it a good leaving group, and the formation of a stable fluoride salt as a byproduct.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For Dimethyl 3,4,5,6-tetrafluorophthalate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance signal for the six equivalent protons of the two methyl (-OCH₃) groups. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the adjacent ester carbonyl group and the fluorinated aromatic ring.

The ¹³C NMR spectrum would provide more detailed structural information. Distinct signals would be expected for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. Due to the molecule's symmetry, only three unique signals would be anticipated for the six carbons of the tetrafluorinated benzene (B151609) ring: one for the two carbons bearing the ester groups (C1/C2) and two for the fluorine-bearing carbons (C3/C6 and C4/C5). The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine atoms and would exhibit splitting due to carbon-fluorine (¹³C-¹⁹F) coupling.

However, specific, experimentally determined chemical shift values for this compound are not available in the reviewed scientific literature, preventing the creation of a detailed data table.

¹⁹F NMR Spectroscopy: Chemical Shifts and Coupling Constants

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated organic molecules. nih.gov Due to the symmetry of the tetrafluorophthalate core, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two pairs of chemically equivalent fluorine nuclei (F3/F6 and F4/F5).

The chemical shifts of these signals are highly sensitive to the electronic environment of the fluorine atoms. researchgate.net Furthermore, the signals would likely appear as complex multiplets due to spin-spin coupling between the different fluorine nuclei (¹⁹F-¹⁹F coupling). The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships between the fluorine atoms. A detailed analysis of these coupling patterns would confirm the substitution pattern on the aromatic ring.

Despite the importance of this technique, specific chemical shift and coupling constant data for this compound could not be located in public databases or literature.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning the ¹H and ¹³C NMR signals.

An HSQC spectrum would show correlations between directly bonded carbon atoms and protons, definitively linking the methyl proton signal to the methyl carbon signal.

An HMBC spectrum would reveal correlations between atoms separated by two or three bonds. This would be particularly useful for confirming the connectivity between the methyl protons and the ester carbonyl carbon, as well as between the carbonyl carbon and the C1/C2 carbons of the aromatic ring.

Additionally, 2D ¹⁹F NMR techniques, such as ¹⁹F-¹⁹F COSY, could be used to establish the coupling network between the different fluorine atoms, confirming their relative positions on the aromatic ring. While these techniques are standard for structural elucidation, no specific 2D NMR studies for this compound have been published.

Vibrational Spectroscopy (Infrared and Raman)

Interpretation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be expected to show several characteristic absorption bands:

C-H Stretching: Vibrations from the methyl groups would appear in the 2900-3000 cm⁻¹ region.

C=O Stretching: A strong, prominent band corresponding to the stretching of the ester carbonyl groups would be expected in the region of 1720-1740 cm⁻¹.

C-O Stretching: Bands associated with the C-O single bonds of the ester groups would likely be observed between 1000-1300 cm⁻¹.

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds within the aromatic ring would typically appear in the 1450-1600 cm⁻¹ range.

C-F Stretching: Strong absorption bands due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

A detailed assignment of these modes requires comparison with computational predictions or previously reported data, which is currently unavailable for this specific compound.

Correlations with Molecular Structure

The presence and position of these characteristic vibrational modes would confirm the key functional groups of the molecule: the methyl ester and the polyfluorinated aromatic ring. The pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and could be used for its identification. The combined analysis of both IR and Raman spectra, which have different selection rules, would provide a more complete picture of the vibrational modes of the molecule. For instance, highly symmetric vibrations are often stronger in the Raman spectrum, while asymmetric vibrations tend to be more intense in the IR spectrum. Without experimental spectra, a detailed correlation to the molecular structure remains theoretical.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is instrumental in confirming the molecular weight and providing clues to its structure through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (C₁₀H₆F₄O₄), the theoretical exact mass can be calculated with high precision. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Electron ionization (EI) is a common hard ionization technique that uses energetic electrons to ionize molecules, often leading to extensive fragmentation which is useful for structural analysis. wikipedia.org Softer ionization methods can also be employed to keep the molecular ion intact. nih.gov

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₀H₆F₄O₄)

| Ion Formula | Mass (Da) | Description |

|---|---|---|

| [C₁₀H₆F₄O₄]⁺ | 266.0202 | Monoisotopic mass of the molecular ion (M⁺) |

Note: Data is theoretical and calculated based on isotopic masses and natural abundances.

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation. Aromatic esters typically show fragmentation patterns involving the ester groups. youtube.comlibretexts.org

Common fragmentation pathways for aromatic esters include:

Loss of an alkoxy radical (-•OCH₃): This would result in the formation of an acylium ion. For the target molecule, this would correspond to a fragment with an m/z of 235.

Loss of a methoxycarbonyl radical (-•COOCH₃): This cleavage would lead to a fragment ion at m/z 207.

Cleavage leading to the aromatic ring: The stable, fluorinated aromatic ring can also form characteristic fragment ions.

The presence of four fluorine atoms significantly influences the mass spectrum. Fluorine is monoisotopic (¹⁹F has 100% natural abundance), meaning it does not contribute to complex isotopic patterns like chlorine or bromine. nih.govorgchemboulder.com This simplifies the spectrum, with the primary isotopic complexity arising from the natural abundance of ¹³C. nih.gov The high electronegativity of fluorine also influences the stability of fragment ions.

Table 2: Expected Key Fragment Ions of this compound in EI-MS

| m/z (Expected) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 266 | [C₁₀H₆F₄O₄]⁺ | - |

| 235 | [C₉H₃F₄O₃]⁺ | •OCH₃ |

Note: This table represents predicted fragmentation patterns based on the general behavior of aromatic esters. Actual experimental results may vary.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This analysis allows for the unambiguous determination of the molecular structure, including the conformation of the ester groups relative to the fluorinated benzene ring and the packing of molecules within the crystal lattice. nih.gov

Table 3: Illustrative Crystallographic Data for a Phthalate (B1215562) Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.70 |

| b (Å) | 9.95 |

| c (Å) | 13.75 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 916.5 |

Note: This data is for Potassium Acid Phthalate and is provided for illustrative purposes to show the type of information obtained from a single-crystal XRD study. sphinxsai.com Values for this compound would be different.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for the solid-state phase. dtic.mil This technique is essential for confirming the phase purity of a bulk sample, identifying different polymorphic forms, and verifying that the bulk material corresponds to the structure determined by single-crystal analysis.

The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell. Comparing an experimentally obtained PXRD pattern to one simulated from single-crystal data is a standard method for confirming the identity and purity of a crystalline solid. dtic.mil

Advanced Applications and Research Directions

Role as a Building Block in Complex Organic Synthesis

The strategic placement of four fluorine atoms on the phthalate (B1215562) ring system significantly influences its chemical reactivity, making Dimethyl 3,4,5,6-tetrafluorophthalate an important intermediate in the synthesis of complex molecules. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, while the ester groups provide handles for condensation and derivatization reactions.

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. titech.ac.jp These characteristics make them indispensable in the electronics and aerospace industries. This compound serves as a potential precursor for high-performance fluorinated polyesters and polyimides.

Through transesterification or direct esterification (following hydrolysis to the diacid) with various diols, it can be incorporated into polyester (B1180765) backbones. The resulting polymers are expected to exhibit enhanced thermal stability and specific solubility characteristics due to the rigid, fluorinated aromatic unit.

Furthermore, hydrolysis of the dimethyl ester yields 3,4,5,6-tetrafluorophthalic acid, a key monomer that can be subsequently converted to 3,4,5,6-tetrafluorophthalic anhydride (B1165640). This anhydride is a direct building block for synthesizing fluorinated polyimides. Polyimides are a class of high-performance polymers with outstanding thermal stability. The synthesis of fluorinated polyimides often involves the polycondensation of a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), with a diamine. mdpi.comresearchgate.net By analogy, the dianhydride derived from this compound could be used to create novel polyimides with tailored properties, such as low dielectric constants, which are highly desirable for microelectronics applications. titech.ac.jp

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer | Potential Polymer Properties |

|---|---|---|

| Fluorinated Polyester | Aliphatic or Aromatic Diols | Enhanced thermal stability, chemical resistance |

This compound is a precursor to 3,4,5,6-tetrafluorophthalic acid. This diacid is a crucial intermediate in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. google.com The synthesis pathway involves the hydrolysis of related fluorinated phthalimide (B116566) derivatives to yield the tetrafluorophthalic acid core structure. google.com This highlights the role of the tetrafluorophthalate scaffold in constructing complex and biologically active molecules.

Derivatization for Functional Materials Research

The reactivity of this compound allows for its chemical modification to produce a range of derivatives with specific functionalities for materials science research.

Phthalimides are a well-established class of compounds with applications ranging from protecting groups in organic synthesis to functional dyes and α-glucosidase inhibitors. organic-chemistry.orgsemanticscholar.org The reaction of this compound with primary amines is a direct route to N-substituted 3,4,5,6-tetrafluorophthalimides. This reaction typically proceeds via a two-step, one-pot process involving the formation of a phthalamic acid intermediate, followed by cyclization with dehydration to form the imide ring.

The electron-deficient nature of the tetrafluorinated aromatic ring can influence the reaction kinetics and the properties of the resulting phthalimide. These perfluorinated phthalimide derivatives are valuable targets for research into novel electronic materials, photosensitizers, and biologically active compounds. nih.gov The high stability of the fluorinated ring can impart desirable durability to these functional molecules.

Beyond linear polymers, the tetrafluorophthalate unit can be incorporated into more complex polymeric architectures like cross-linked networks. By designing co-monomers with more than two reactive groups (e.g., triols or triamines), the this compound moiety can act as a junction point, leading to the formation of thermosetting resins or gels. These materials could find applications as high-performance coatings, adhesives, or matrix materials for composites, where the fluorinated segments would contribute to low surface energy, chemical inertness, and thermal resistance.

Environmental Behavior and Fate in Natural Systems (Excluding Toxicity)

Specific experimental data on the environmental fate and biodegradation of this compound is limited. However, its likely behavior can be inferred from the known degradation pathways of similar compounds and the chemical properties of its constituent parts.

The degradation of phthalate esters in the environment is typically initiated by microbial esterases, which hydrolyze the ester bonds to yield the parent phthalic acid and the corresponding alcohol. nih.govsysu.edu.cn It is probable that the environmental degradation of this compound would begin with a similar hydrolysis step, releasing methanol (B129727) and 3,4,5,6-tetrafluorophthalic acid.

Table 2: Predicted Initial Degradation Step

| Initial Compound | Enzyme Type | Predicted Products |

|---|

The subsequent fate is dictated by the persistence of the 3,4,5,6-tetrafluorophthalic acid core. Aromatic C-F bonds are exceptionally strong and stable, rendering polyfluorinated aromatic compounds highly resistant to microbial degradation. nih.gov While non-fluorinated phthalic and terephthalic acids can be degraded by various microorganisms, the presence of multiple fluorine substituents on the aromatic ring is expected to significantly inhibit aerobic degradation pathways, which typically involve dioxygenase enzymes that hydroxylate the ring. nih.govijesd.orgscielo.br The high electronegativity of fluorine deactivates the ring towards electrophilic attack by these enzymes.

Consequently, while the ester linkages may be susceptible to hydrolysis, the resulting 3,4,5,6-tetrafluorophthalic acid is predicted to be highly persistent in the environment, similar to other polyfluorinated "forever chemicals". nih.gov Abiotic degradation processes such as photolysis may play a role in its long-term transformation, but the compound as a whole is expected to exhibit low biodegradability. nih.gov

Environmental Transport and Distribution in Multimedia Systems

The transport and distribution of chemicals in the environment are governed by their physicochemical properties, such as volatility, water solubility, and partitioning behavior between different environmental compartments like air, water, soil, and sediment. As a fluorinated phthalate, this compound is likely to exhibit unique transport characteristics.

Plasticizers can be released from consumer products and building materials into the indoor and outdoor atmosphere. vt.edu Volatile and semi-volatile organic compounds can then undergo atmospheric transport over varying distances. For per- and polyfluoroalkyl substances (PFAS), volatilization can be a significant transport mechanism, particularly for neutral and nonionic forms. nih.govnih.gov

While many PFAS exist in ionic (non-volatile) forms in water, they can transition to more volatile nonionic forms in the presence of organic solvents or within organic matrices like asphalt. nih.govresearchgate.net Fluorotelomer alcohols (FTOHs) and perfluorooctane (B1214571) sulfonamides (FOSAs), which are neutral, semi-volatile precursors to persistent perfluoroalkyl acids (PFAAs), are known to be emitted from consumer products and undergo atmospheric transport. nih.gov Studies in urban environments have shown that atmospheric concentrations of these volatile PFAS precursors can exhibit diurnal patterns, indicating ongoing emissions. iaea.org

Given that this compound is a neutral molecule, it is expected to have a certain vapor pressure that would allow it to volatilize from surfaces and be subject to atmospheric transport. researchgate.net The extent of this transport would depend on its specific volatility, atmospheric lifetime, and partitioning behavior between the gas and particle phases.

The partitioning of a chemical between soil/sediment and water is a key process determining its mobility in the subsurface and its potential to contaminate groundwater. This partitioning is often described by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

For PFAS, soil-water partitioning is a complex process influenced by the properties of both the chemical and the soil. nih.gov Research has shown that the sorption of PFAS to soil is dependent on the length of the perfluoroalkyl chain, with longer-chain compounds generally exhibiting stronger sorption. nih.gov Molecular weight has also been found to be significantly related to the soil-water partitioning coefficients for PFAS with molecular weights greater than 350 g/mol . nih.gov

Key soil properties that influence PFAS sorption include total organic carbon and clay content. nih.gov The solution pH can also play a role by affecting the speciation of ionizable PFAS and the surface charge of soil minerals. nih.gov Generally, for anionic PFAS, Kd values increase as the solution pH decreases. nih.gov

As a neutral organic compound, the partitioning of this compound in soil and water would likely be strongly influenced by its hydrophobicity. It is expected to partition to soil organic matter. The fluorine substitution on the aromatic ring will affect its polarity and interactions with soil components. While specific partitioning coefficients for this compound are not available, it is anticipated that it would exhibit some degree of sorption to soil and sediment, which would limit its mobility in the environment. The potential for some PFAS to adsorb at air-water interfaces in unsaturated soils can also influence their leaching and transport to groundwater. researchgate.net

Table 3: Factors Influencing Soil-Water Partitioning of Related Fluorinated Compounds

| Factor | Influence on Partitioning | Relevant Findings for Analogous Compounds |

| Chemical Structure | Chain length and functional groups determine hydrophobicity and electrostatic interactions. | Log Kd values are chain-length-dependent for PFAS. nih.gov |

| Molecular Weight | Positively correlated with sorption for larger PFAS molecules. | Significant linear relationship for PFAS with MW > 350 g/mol . nih.gov |

| Soil Organic Carbon | A primary sorbent for hydrophobic organic compounds. | A significant covariate for PFAS partitioning. nih.gov |

| Clay Content | Can contribute to sorption through surface interactions. | A significant covariate for PFAS partitioning. nih.gov |

| Solution pH | Affects the speciation of ionizable compounds and soil surface charge. | Kd values of anionic PFAS increase with decreasing pH. nih.gov |

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Findings

Dimethyl 3,4,5,6-tetrafluorophthalate is a fluorinated derivative of dimethyl phthalate (B1215562). The introduction of fluorine atoms onto the benzene (B151609) ring is known to significantly alter the chemical and physical properties of the parent molecule. Fluorine's high electronegativity imparts unique characteristics to organic compounds, often enhancing thermal stability, chemical resistance, and modifying electronic properties. numberanalytics.com

While specific research on this compound is limited, its precursor, 3,4,5,6-tetrafluorophthalic acid, is a known crystalline solid used in the synthesis of polycarboxylic acids. biosynth.com This suggests that this compound could serve as a valuable intermediate or monomer in various chemical syntheses. Some sources suggest that this compound may exhibit antibacterial properties by interfering with bacterial protein synthesis. cymitquimica.com

The broader class of phthalates are widely used as plasticizers to increase the flexibility and durability of plastics. nih.gov However, concerns exist regarding their potential as endocrine disruptors and their ubiquitous presence in the environment. clinmedjournals.orgfrontiersin.org Similarly, many poly- and perfluorinated alkyl substances (PFAS) are recognized as "forever chemicals" due to their extreme persistence in the environment. rsc.org The current understanding of this compound is situated at the intersection of these two classes of compounds, though detailed studies on its specific behavior and effects are not widely available.

A recent breakthrough in the related area of fluorinated polymers has demonstrated that copolyesters of tetrafluorophthalic anhydride (B1165640) (a closely related derivative) and various oxides can be designed to be degradable, offering a potential solution to the persistence of some fluorinated polymers. rsc.org This finding is highly relevant for the future outlook on materials derived from tetrafluorophthalates.

Identification of Knowledge Gaps and Emerging Research Areas

The current body of scientific literature reveals significant knowledge gaps concerning this compound. A primary deficiency is the lack of comprehensive studies on its synthesis, characterization, and reactivity. While methods for preparing the parent acid are patented, detailed synthetic routes to the dimethyl ester and its reaction kinetics are not well-documented in publicly accessible research. google.com

Furthermore, there is a substantial absence of data regarding its toxicological profile. Phthalates and fluorinated compounds are under scrutiny for their environmental and health impacts, yet this compound remains largely unstudied in this regard. nih.govewg.org Understanding its potential for bioaccumulation, persistence, and its effects as a potential endocrine disruptor are critical areas for future investigation. nih.gov

Emerging research should focus on several key areas:

Detailed Physicochemical Characterization: A thorough analysis of its properties, including solubility, melting point, boiling point, and spectroscopic data, is necessary to establish a baseline for future research.

Toxicological and Environmental Impact Assessment: Studies are needed to determine its biodegradability, potential for leaching from materials, and its effects on various organisms. This research is crucial for assessing its environmental safety and potential for regulation.

Reactivity and Polymerization Potential: A systematic investigation of its chemical reactivity, particularly its suitability as a monomer for polymerization, is a promising area of research.

Potential for Advanced Chemical Synthesis and Material Innovation

The unique structure of this compound, combining a phthalate framework with a perfluorinated aromatic ring, presents considerable potential for advanced chemical synthesis and material innovation. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the ester groups and the aromatic ring, opening avenues for novel chemical transformations.

A significant area of potential lies in its use as a monomer for the synthesis of high-performance fluorinated polyesters and other polymers. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. numberanalytics.comnumberanalytics.com By incorporating this compound into polymer chains, it may be possible to develop new materials with tailored properties for demanding applications in electronics, aerospace, and healthcare. futuremarketinsights.com

Recent research on degradable fluorinated polyesters from tetrafluorophthalic anhydride suggests a promising path forward. rsc.org This work demonstrates that fluorinated aromatic polyesters can be designed to degrade under specific conditions, addressing the environmental concerns associated with the persistence of "forever chemicals". Future research could explore the synthesis of similar degradable polymers using this compound, potentially leading to more sustainable high-performance materials.

The development of such materials could be particularly impactful in areas like:

Advanced Coatings: Creating surfaces with enhanced hydrophobicity and chemical resistance.

Biomedical Devices: Developing biocompatible and non-reactive materials for medical implants and drug delivery systems. numberanalytics.com

Energy Storage: Investigating its potential use in the development of new electrolytes or polymer binders for batteries. numberanalytics.com

Interdisciplinary Research Opportunities

The study of this compound offers numerous opportunities for interdisciplinary collaboration. A comprehensive understanding of this compound and its potential applications requires expertise from various scientific and engineering fields.

Chemistry and Materials Science: Chemists can focus on developing efficient and sustainable synthetic routes for the compound and its polymerization into novel materials. Materials scientists can then characterize the physical, thermal, and mechanical properties of these new polymers, exploring their suitability for specific applications.

Environmental Science and Toxicology: Environmental scientists can investigate the fate and transport of this compound in the environment, assessing its potential for persistence and bioaccumulation. Toxicologists can conduct in vitro and in vivo studies to understand its potential health effects, contributing to a comprehensive risk assessment. nih.govclinmedjournals.org This is particularly important given the known endocrine-disrupting properties of some phthalates and the toxicity concerns associated with certain PFAS. ewg.org

Biomedical Engineering: The unique properties of fluorinated materials make them attractive for biomedical applications. numberanalytics.com Collaborations between chemists and biomedical engineers could lead to the development of new biocompatible coatings for medical devices, or novel materials for tissue engineering and drug delivery that leverage the properties of this compound-based polymers.

Computational Chemistry: Theoretical chemists can employ computational modeling to predict the properties of polymers derived from this compound, guiding experimental work and accelerating the discovery of new materials with desired functionalities.

Data Tables

Table 1: Properties of 3,4,5,6-Tetrafluorophthalic Acid (Precursor)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 652-03-9 | biosynth.com |

| Molecular Formula | C₈H₂F₄O₄ | biosynth.com |

| Molecular Weight | 238.09 g/mol | biosynth.com |

Table 2: Potential Research Areas for this compound

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthesis & Characterization | Development of efficient synthetic routes and full physicochemical characterization. | Foundational knowledge for all future research and applications. |

| Polymer Chemistry | Use as a monomer for novel fluorinated polyesters and other polymers. | Creation of high-performance materials with enhanced thermal and chemical stability. numberanalytics.com |

| Materials Science | Investigation of polymer properties for applications in coatings, electronics, and biomedical devices. | Development of advanced materials for specialized technological applications. futuremarketinsights.com |

| Environmental Science | Study of biodegradability, environmental fate, and potential for bioaccumulation. | Assessment of environmental risk and promotion of sustainable material design. rsc.org |

| Toxicology | Evaluation of potential endocrine-disrupting effects and general toxicity. | Ensuring human and environmental safety. nih.govewg.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 3,4,5,6-tetrafluorophthalate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogen exchange fluorination of chlorinated precursors or esterification of tetrafluorobenzoic acid derivatives. For example, methyl 2,3,5,6-tetrafluorobenzoate can be synthesized via nucleophilic aromatic substitution using KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C). Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) follows . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time to minimize side reactions like hydrolysis or over-fluorination.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to confirm fluorine substitution patterns and ester group presence. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. For fluorinated analogs, isotopic purity of deuterated derivatives (e.g., dimethyl phthalate-3,4,5,6-d₄) is verified using mass spectral fragmentation patterns .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for sample pre-concentration, followed by GC-MS or LC-MS/MS in multiple reaction monitoring (MRM) mode. Deuterated internal standards (e.g., dimethyl phthalate-3,4,5,6-d₄) improve quantification accuracy by correcting matrix effects . Method validation should include recovery studies (spiked samples) and limits of detection (LOD) ≤ 0.1 ng/mL.

Advanced Research Questions

Q. How can crystal structure analysis resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals molecular geometry and packing. For example, in related tetraphenyl cyclohexadiene dicarboxylates, SC-XRD identified a distorted boat conformation in the central ring and disorder in substituent orientations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···S hydrogen bonds) stabilizing the lattice . Computational tools like Density Functional Theory (DFT) complement experimental data to model electronic effects of fluorine substitution.

Q. How should researchers address contradictions in toxicity data for this compound during cumulative risk assessment?

- Methodological Answer : Cross-validate studies by comparing in vitro assays (e.g., endocrine disruption via receptor binding) with in vivo models (rodent toxicity). Account for metabolic differences using liver microsomal assays to identify bioactive metabolites. Prioritize data from standardized protocols (e.g., OECD guidelines) and apply probabilistic modeling to quantify uncertainty in exposure thresholds .

Q. What strategies improve solubility and stability of this compound in thermodynamic studies?

- Methodological Answer : Use co-solvents (e.g., DMPU/water mixtures) to enhance solubility for calorimetric experiments. Flow microcalorimetry at 298.15 K quantifies enthalpic interactions with electrolytes (e.g., alkali halides). Stability is maintained by inert atmospheres (N₂/Ar) and light-sensitive containers to prevent photodegradation .

Q. How do deuterated analogs aid in tracing environmental degradation pathways of this compound?

- Methodological Answer : Isotope-labeled compounds (e.g., dimethyl phthalate-3,4,5,6-d₄) serve as internal standards in mass spectrometry to distinguish parent compounds from degradation products. Use stable isotope probing (SIP) in microbial cultures or soil samples to track metabolic pathways via ²H NMR or isotope ratio MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.